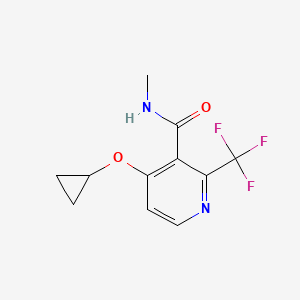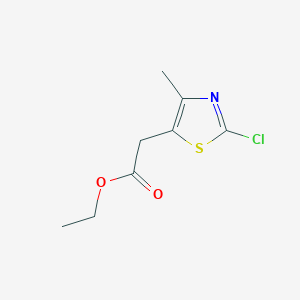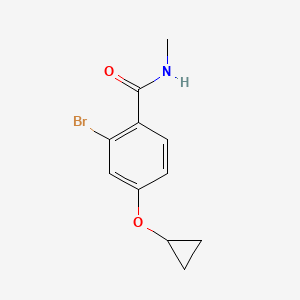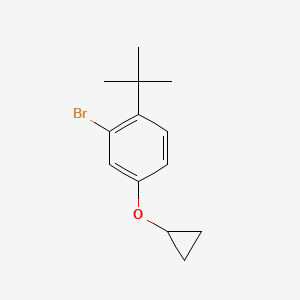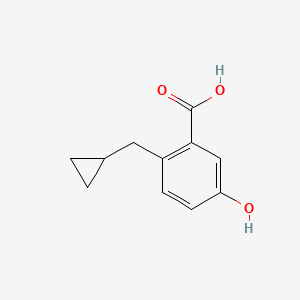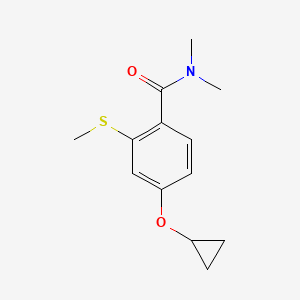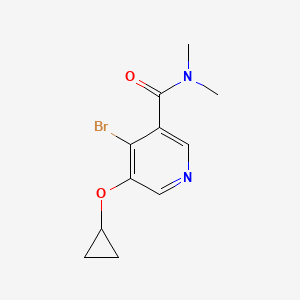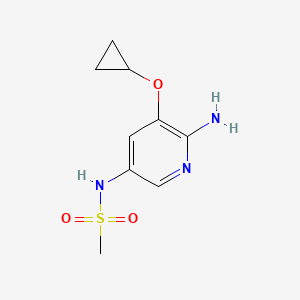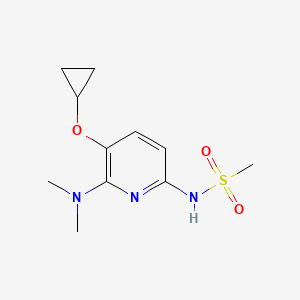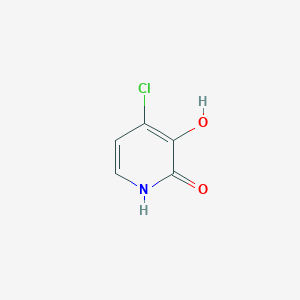
4-Chloropyridine-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyridine-2,3-diol is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and hydroxyl groups at the 2 and 3 positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,3-diol typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2,3-dihydroxypyridine using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and ensure selective substitution at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloropyridine-2,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 4-chloropyridine-2,3-dione or 4-chloropyridine-2,3-dicarboxylic acid.
Reduction: Formation of 4-chloropyridine or 2,3-dihydroxypyridine.
Substitution: Formation of 4-aminopyridine-2,3-diol or 4-thiopyridine-2,3-diol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloropyridine-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloropyridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Chloropyridine-2,3-diol can be compared with other chlorinated pyridine derivatives, such as:
2-Chloropyridine: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3-Chloropyridine: Chlorine atom at a different position, leading to different reactivity and applications.
4-Chloropyridine: Lacks hydroxyl groups, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C5H4ClNO2 |
|---|---|
Molekulargewicht |
145.54 g/mol |
IUPAC-Name |
4-chloro-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-2-7-5(9)4(3)8/h1-2,8H,(H,7,9) |
InChI-Schlüssel |
UCJLJSZCMMWOGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



